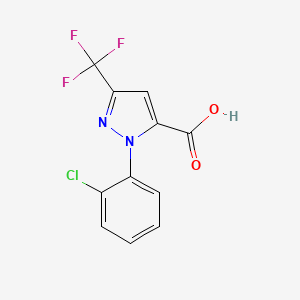

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAQBCQHLAXJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160003 | |

| Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437711-25-6 | |

| Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437711-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in the trifluoromethylation process, a key reaction in the synthesis of pharmaceuticals and agrochemicals. The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymatic activity, depending on the specific context.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to affect cell signaling pathways, potentially leading to altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of trifluoromethylated compounds. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s ability to exert its effects at specific sites within the body.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its ability to interact with specific biomolecules and exert its biochemical effects.

Biological Activity

1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the chloro substituent significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C10H6ClF3N2O2

- Molecular Weight : 268.62 g/mol

- CAS Number : 159885-82-2

The compound features a pyrazole ring with a carboxylic acid functional group, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluated various pyrazole compounds, including derivatives similar to this compound, demonstrating potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these compounds ranged from 0.02 to 0.04 µM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Breast Cancer | TBD |

| Human Lung Adenocarcinoma | TBD |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored. In studies involving various bacterial strains, pyrazole derivatives demonstrated significant antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Study on Anti-inflammatory Effects

In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. The results indicated that the presence of the trifluoromethyl group enhanced COX-2 inhibition significantly compared to non-fluorinated analogs .

Anticancer Evaluation

A recent evaluation assessed the anticancer activity of several pyrazole derivatives against human tumor cell lines. The study found that specific modifications in the pyrazole structure led to enhanced selectivity and potency against renal cancer cells, with some compounds achieving IC50 values as low as 1.143 µM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In a study, 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid was tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further drug development.

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. A study showed that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Study : In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their biological activity. The results indicated that the introduction of the trifluoromethyl group significantly enhanced the compounds' potency against specific cancer types compared to their non-fluorinated counterparts .

Agrochemical Applications

Herbicidal Activity : The compound has shown promise as a herbicide. Experimental results indicate that it can effectively inhibit the growth of several weed species without adversely affecting crop plants. Its selective herbicidal action is attributed to its ability to interfere with plant metabolic pathways.

Pesticide Development : Due to its structural characteristics, this compound is being investigated as a lead compound for developing new pesticides aimed at managing agricultural pests.

Material Science Applications

Polymer Chemistry : The compound has potential applications in polymer science as a building block for synthesizing new materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices is being studied for applications in coatings and adhesives.

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Impact of Substituent Position and Halogen Type

- Chlorine vs. Fluorine: The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-fluorophenyl analog .

- Position of Chlorine : Moving the chlorine from position 2 (target compound) to position 4 (as in ) alters steric hindrance and electronic distribution, affecting binding to biological targets like enzymes or receptors.

- Trifluoromethyl vs. Phenyl : The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.5) compared to the phenyl group in (logP ~1.8), improving membrane permeability .

Preparation Methods

Cyclization and Substitution

A common route starts with the Claisen condensation of appropriate ketones with dimethyl oxalate to form diketoesters, which then undergo cyclization with substituted hydrazines to yield pyrazole carboxylic acid esters. For example, cyclization with 2-chlorophenyl hydrazine derivatives leads to 1-(2-chlorophenyl)-substituted pyrazole esters. The trifluoromethyl group is introduced either by using trifluoromethylated β-dicarbonyl precursors or by electrophilic trifluoromethylation during or after ring formation.

Ester Hydrolysis to Carboxylic Acid

The ester intermediates are hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol or aqueous media) to yield the corresponding carboxylic acid. This step is typically performed at room temperature or with mild heating to ensure complete conversion without decomposition.

Alternative Methods and Improvements

- Hydrolysis under acidic or basic conditions has been reported, with basic hydrolysis preferred for better yields and milder conditions.

- Some patents describe simultaneous oxidation and acid halide formation to streamline the process and reduce environmental impact, enhancing safety and efficiency.

- Use of co-solvents such as DMSO, PEG300, Tween 80, and corn oil is common for preparing formulations of the compound, indicating its solubility profile and handling considerations during synthesis and application.

Representative Synthesis Procedure (Literature-Based)

Research Findings and Optimization Notes

- The trifluoromethyl group enhances the compound’s stability and binding affinity, which is critical for its biological activity and synthetic handling.

- Hydrolysis under basic conditions is preferred over acidic hydrolysis for better yield and environmental safety.

- The use of acid halide intermediates with simultaneous oxidation steps can simplify the synthesis and reduce reaction steps, improving overall efficiency.

- Purification typically involves filtration and drying of the precipitated acid, with HPLC confirming purity levels above 90%.

- The compound’s solubility profile necessitates careful solvent selection and stepwise addition during formulation preparation to maintain clarity and stability.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Claisen condensation + cyclization + basic hydrolysis | Straightforward, uses common reagents | High yield, mild conditions | Requires purification steps | 90-95 |

| Acid halide formation with simultaneous oxidation | Streamlined process, fewer steps | Environmentally friendly, safer | Requires careful control of reaction conditions | ~70-90 |

| Ester hydrolysis under acidic conditions | Traditional method | Well-established | Lower yield, harsher conditions | ~60-70 |

Q & A

Q. What is a general synthetic route for preparing 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

A typical approach involves palladium-catalyzed cross-coupling reactions. For example, similar pyrazole derivatives are synthesized by reacting halogenated intermediates (e.g., ethyl 4-bromo-pyrazole carboxylates) with aryl boronic acids under inert conditions. The reaction is carried out in degassed DMF/water mixtures with K₃PO₄ as a base and Pd(PPh₃)₄ as a catalyst. Post-reaction purification includes extraction with ethyl acetate, column chromatography, and recrystallization . Modifications to this protocol may involve adjusting substituents on the pyrazole core or optimizing reaction times for higher yields.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to verify substituent positions and aromatic proton environments .

- IR spectroscopy : Confirms functional groups like carboxylic acid (–COOH) via O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related pyrazole-carboxylic acids .

Advanced Synthesis and Optimization

Q. How can researchers address low yields in the Suzuki-Miyaura coupling step during synthesis?

Common strategies include:

- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to improve coupling efficiency .

- Solvent optimization : Replacing DMF with toluene/ethanol mixtures to reduce side reactions .

- Temperature control : Lowering reaction temperatures (e.g., 80°C instead of 100°C) to minimize decomposition .

- Precursor modification : Introducing electron-withdrawing groups on the boronic acid to enhance reactivity .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Decoupling experiments : To identify coupling between protons and adjacent nuclei (e.g., ¹⁹F in CF₃ groups) .

- Variable-temperature NMR : Resolves dynamic effects like hindered rotation in sterically crowded substituents .

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) to assign signals .

Physicochemical Properties and Stability

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Solubility : The –CF₃ group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DMSO) for dissolution. Salt formation (e.g., sodium or ammonium salts) can enhance aqueous solubility .

- Stability : The electron-withdrawing –CF₃ group stabilizes the pyrazole ring against oxidation but may render the carboxylic acid prone to decarboxylation at high temperatures (>150°C) .

Q. What are the thermal degradation profiles of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for related compounds show:

- Decomposition onset at ~200°C, primarily due to loss of CO₂ from the carboxylic acid group.

- Melting points typically range between 195–215°C, depending on crystallinity .

Structure-Activity Relationship (SAR) Studies

Q. How can modifications to the 2-chlorophenyl group impact biological activity?

- Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) may enhance binding to hydrophobic enzyme pockets, as seen in analogs with improved inhibitory activity against carbonic anhydrases .

- Steric effects : Bulky substituents at the 2-position can reduce metabolic degradation but may decrease solubility .

Q. What strategies improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substituting –CF₃ with –OCF₃ or –SF₃ to maintain electronegativity while altering pharmacokinetics .

- Prodrug approaches : Esterification of the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced Applications in Drug Discovery

Q. How is this compound used in targeting enzyme active sites?

The carboxylic acid moiety acts as a zinc-binding group (ZBG) in metalloenzyme inhibitors (e.g., carbonic anhydrase IX). Docking studies for analogs show hydrogen bonding between –COOH and Thr199/Thr200 residues in the active site .

Q. What computational methods validate its binding modes?

- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

- Density functional theory (DFT) : Calculates charge distribution on the pyrazole ring to predict reactivity and binding affinity .

Contradictory Data and Troubleshooting

Q. How to reconcile discrepancies in reported biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.